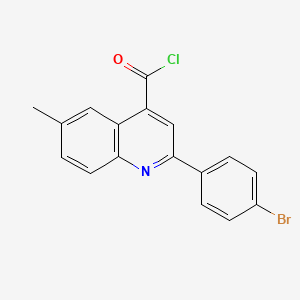

2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride

Descripción

Propiedades

IUPAC Name |

2-(4-bromophenyl)-6-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClNO/c1-10-2-7-15-13(8-10)14(17(19)21)9-16(20-15)11-3-5-12(18)6-4-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETYEXKFQLAKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid

The quinoline core is constructed via a Pfitzinger reaction or related condensation methods involving isatin derivatives and 4-bromoacetophenone under basic reflux conditions in ethanol. For example, reacting isatin with 4-bromoacetophenone in refluxing ethanol with a base yields the quinoline-4-carboxylic acid intermediate with a 4-bromophenyl substituent at position 2 and a methyl group at position 6.

| Reagents | Conditions | Outcome |

|---|---|---|

| Isatin + 4-bromoacetophenone | Reflux in ethanol with base | 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid |

Conversion to Acid Chloride

The quinoline-4-carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The procedure involves suspending the acid in excess thionyl chloride with catalytic DMF at room temperature, followed by reflux for approximately 3 hours. The reaction mixture is then evaporated to dryness to yield the acid chloride, which is often used directly in subsequent reactions without further purification.

| Reagent | Amount (example) | Conditions | Notes |

|---|---|---|---|

| Thionyl chloride | 4-5 equivalents | Room temperature + reflux 3 h | DMF added catalytically |

| Quinoline acid | 1 equiv | Suspension in SOCl₂ | |

| Workup | Evaporation under vacuum | Residue used directly |

Amidation or Further Functionalization

The acid chloride intermediate is reacted with nucleophiles such as substituted anilines (e.g., 4-bromoaniline) in the presence of a base like triethylamine in dry toluene at room temperature for 24 hours to afford amide derivatives. The reaction mixture is then worked up by extraction and purified by flash chromatography.

Optimization and Catalysis

Microwave-assisted synthesis has been explored to enhance reaction rates and yields for analogous quinoline derivatives. Reactions conducted solvent-free or in polar aprotic solvents such as DMF or chlorobenzene, with or without catalysts like p-toluenesulfonic acid or potassium tert-butoxide, have been reported. Microwave irradiation at 150 °C for up to 2 hours accelerates amidation steps effectively.

Representative Data Table for Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Quinoline acid synthesis | Isatin + 4-bromoacetophenone, reflux ethanol/base | 70-85 | Pfitzinger reaction |

| Acid chloride formation | Thionyl chloride, DMF catalyst, reflux 3 h | 80-90 | Used directly without purification |

| Amidation with 4-bromoaniline | Acid chloride + 4-bromoaniline, triethylamine, toluene, RT, 24 h | 75-88 | Purified by flash chromatography |

| Microwave-assisted amidation | Solvent-free or DMF, 150 °C, 2 h, PTSA catalyst | 85-95 | Faster reaction, higher yields |

Research Findings and Notes

- The Pfitzinger reaction is a reliable route to the quinoline acid precursor, providing good regioselectivity for substitution at position 2.

- Thionyl chloride is preferred for acid chloride formation due to ease of removal of by-products (SO₂ and HCl gases).

- Microwave-assisted methods reduce reaction times significantly and can improve yields, but require optimization of power and temperature.

- The presence of catalytic DMF enhances the formation of acid chloride by acting as an activator.

- Triethylamine serves as a base to scavenge HCl during amidation, preventing side reactions.

- Purification by flash chromatography ensures removal of unreacted starting materials and side products.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides and dihydroquinolines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are employed.

Major Products

Amides and Esters: Formed from nucleophilic substitution reactions.

Nitrated and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.

Quinoline N-oxides and Dihydroquinolines: Formed from oxidation and reduction reactions.

Aplicaciones Científicas De Investigación

Overview

2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention in various fields of scientific research due to its unique chemical structure and reactivity. This compound is characterized by its bromophenyl substitution and carbonyl chloride functional group, which enhance its potential applications in medicinal chemistry, agrochemicals, and materials science.

Synthetic Routes

The synthesis of this compound typically involves the following steps:

- Formation of the Quinoline Framework : The initial step often includes the Friedel-Crafts acylation of 4-bromobenzaldehyde with a suitable acylating agent to form the quinoline structure.

- Introduction of the Carbonyl Chloride Group : The quinoline derivative is then treated with thionyl chloride (SOCl₂) to convert it into the carbonyl chloride derivative under reflux conditions in an inert solvent like dichloromethane or chloroform .

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. They are studied for their efficacy against various bacterial strains, potentially serving as lead compounds for antibiotic development .

- Anti-inflammatory Properties : Similar to other quinolines, this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This mechanism is similar to well-known anti-inflammatory drugs like ibuprofen .

- Cancer Research : The compound's ability to interact with specific molecular targets makes it a candidate for developing anticancer agents. Its structure allows it to inhibit pathways involved in tumor growth and proliferation .

Agrochemicals

- Pesticide Development : The reactivity of the carbonyl chloride group allows for the synthesis of various derivatives that can be used as herbicides or insecticides. This application is particularly relevant in agricultural chemistry, where effective pest management is essential.

Material Science

- Organic Semiconductors : The unique electronic properties of quinoline derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound can be utilized in synthesizing materials that exhibit desirable conductivity and luminescence properties.

Chemical Reactions and Mechanisms

The compound undergoes several chemical reactions due to its functional groups:

- Nucleophilic Substitution : The carbonyl chloride can react with nucleophiles (amines, alcohols) to form amides or esters.

- Reduction Reactions : It can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Oxidation Reactions : The bromophenyl group may undergo oxidation under certain conditions, potentially altering its biological activity and reactivity.

Mecanismo De Acción

The mechanism of action of 2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride depends on its specific application:

Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Electronic Properties: In material science, its electronic properties are utilized in the design of organic semiconductors and LEDs.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A comparative analysis of structurally analogous quinoline-4-carbonyl chlorides reveals significant variations in reactivity, physical properties, and applications due to differences in substituents. Below is a detailed comparison supported by

Table 1: Structural and Functional Comparison of Quinoline-4-Carbonyl Chlorides

Key Findings:

Electronic Effects: The 4-bromophenyl group in the target compound withdraws electrons, amplifying the electrophilicity of the carbonyl chloride. In contrast, the butoxy group in 2-(3-butoxyphenyl)-6-methylquinoline-4-carbonyl chloride donates electrons, reducing reactivity toward nucleophiles . Furan and thienyl substituents introduce conjugated π-systems, enhancing resonance stabilization and enabling applications in optoelectronic materials .

Steric and Lipophilic Considerations: Butylphenyl substituents (e.g., QY-3532) increase lipophilicity, making these derivatives favorable for penetrating biological membranes in drug design .

Synthetic Utility: The target compound’s carbonyl chloride reacts efficiently with amines or alcohols to form amides/esters, a trait shared with analogs like 2-(5-chloro-2-thienyl)-6-methylquinoline-4-carbonyl chloride. However, the latter’s thienyl group may facilitate metal coordination in catalysis . Methyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate (an ester derivative) exhibits lower reactivity than the acyl chloride, highlighting the importance of functional group choice in synthesis .

Structural Validation Tools :

- Crystallographic software like SHELXL and ORTEP-3 are critical for confirming molecular structures. For instance, SHELXL’s refinement capabilities ensure accurate determination of substituent effects on bond lengths and angles .

Contradictions and Limitations :

- The discontinuation of this compound by CymitQuimica contrasts with the commercial availability of analogs like QY-3532 , suggesting variability in demand or synthetic feasibility.

- Limited molecular weight data in public sources hinders precise comparisons of physical properties like solubility or melting points.

Actividad Biológica

2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C16H12BrClN2O

- CAS Number : 1160253-71-3

- Chemical Structure : The compound features a quinoline backbone with a bromophenyl substituent and a carbonyl chloride functional group, which is crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The carbonyl chloride moiety allows for nucleophilic attack by biological molecules, leading to the formation of stable adducts that can modulate enzyme activity.

Key Mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. This inhibition leads to decreased production of prostaglandins, mediating anti-inflammatory effects.

- Anticancer Activity : The quinoline structure is known for its anticancer properties. Studies have demonstrated that derivatives of quinoline can induce apoptosis in cancer cells through various pathways, including the modulation of cyclin-dependent kinases (CDKs) and tubulin dynamics .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and related compounds. Below are some significant findings:

Anticancer Activity

A study investigating the cytotoxic effects of quinoline derivatives reported that this compound exhibited notable antiproliferative activity against various cancer cell lines, including:

- Hep3B (liver cancer)

- H460 (non-small-cell lung cancer)

- COLO205 (colorectal adenocarcinoma)

The IC50 values for these cell lines ranged from 0.4 to 1.0 μM, indicating potent activity .

Enzyme Inhibition

Research has shown that the compound can inhibit key enzymes involved in metabolic processes. For instance, it was found to significantly reduce the activity of α-glucosidase, with an IC50 value of 156.8 µM, suggesting potential applications in managing diabetes by slowing carbohydrate absorption .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the bromophenyl or methyl groups can enhance or diminish biological activity. For example:

- Substitutions at specific positions on the phenyl ring were found to improve enzyme inhibition potency.

- The presence of electron-withdrawing groups (like bromine) has been correlated with increased activity against certain targets .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Structure | Anticancer and enzyme inhibition | ~156.8 µM |

| Ibuprofen-like derivatives | Structure | Anti-inflammatory | ~10 µM |

| Quinoline derivatives | Structure | Antiproliferative | ~0.4–1.0 µM |

Case Studies

- Anticancer Efficacy : A series of experiments demonstrated that treatment with this compound led to significant apoptosis in cancer cell lines, confirmed through flow cytometry and caspase activation assays.

- Inhibition Studies : In vitro assays revealed that this compound effectively inhibits α-glucosidase, suggesting potential use in diabetes management.

Q & A

Q. Methodological Example :

Q. Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the acyl chloride.

- Monitor reaction progress via TLC or HPLC to minimize side products like quinoline N-oxides .

How can the structure and purity of this compound be validated using spectroscopic and crystallographic techniques?

Basic Research Question

Spectroscopic Validation :

Q. Crystallographic Validation :

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Predict hydrolysis rates of the acyl chloride group in aqueous environments.

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) for drug discovery applications.

- QM/MM Methods : Analyze transition states for nucleophilic acyl substitutions .

Q. Software Recommendations :

- Gaussian (DFT), GROMACS (MD), AutoDock (docking).

What are the best practices for handling and storing this moisture-sensitive compound?

Advanced Research Question

Q. Hazard Data :

- GHS Codes : H314 (skin corrosion), H302 (harmful if swallowed).

- PPE : Acid-resistant gloves, face shields, and fume hoods .

How can this compound serve as a building block for synthesizing complex heterocycles or pharmaceuticals?

Advanced Research Question

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl groups at the 4-position .

- Nucleophilic Substitution : Replace the acyl chloride with amines to form amides (e.g., antimalarial drug analogs) .

Example Application :

In , methyl 6-methoxy-2-arylquinoline-4-carboxylate derivatives were synthesized as P-glycoprotein inhibitors, demonstrating the utility of quinoline carbonyl chlorides in medicinal chemistry .

How can researchers validate crystallographic data for this compound when structural databases lack entries?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.